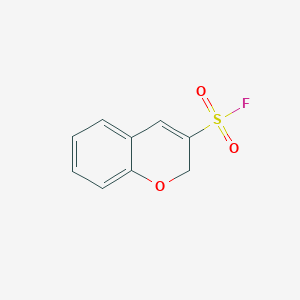

2H-Chromene-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

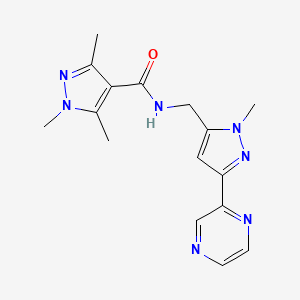

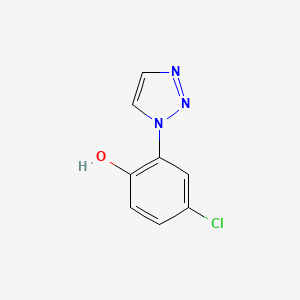

2H-Chromene-3-sulfonyl fluoride is a heterocyclic compound with a chromene scaffold. It belongs to the class of 2H-chromenes , which are oxygen-containing heterocycles. These compounds have diverse applications, including natural products, pharmaceutical agents, and materials science .

Synthesis Analysis

- Late-Stage Functionalization : Modifications of the parent 2H-chromenes occur at later stages of synthesis .

Molecular Structure Analysis

The molecular structure of 2H-Chromene-3-sulfonyl fluoride consists of a chromene core with a sulfonyl fluoride group attached. The sulfonyl fluoride moiety imparts reactivity and specificity to the compound .

Chemical Reactions Analysis

科学的研究の応用

Synthesis Methods

Electrochemical Oxidative Coupling : An electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides, combined with potassium fluoride, has been developed. This mild and environmentally benign method displays a broad substrate scope, encompassing various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).

Visible-Light-Mediated Synthesis : A visible-light-mediated decarboxylative fluorosulfonylethylation method enables the synthesis of aliphatic sulfonyl fluorides from a wide range of carboxylic acids. This metal-free approach is suitable for modifying natural products like amino acids, peptides, and drugs (Xu et al., 2019).

Advanced Oxidation Processes

- Degradation of 6:2 Fluorotelomer Sulfonate : The study of 6:2 Fluorotelomer sulfonate (FTS) in various advanced oxidation processes revealed that UV with hydrogen peroxide is the most effective method for degradation. The process results in the formation of shorter chain perfluoroalkyl carboxylic acids and fluoride ions (Yang et al., 2014).

Chemical Biology and Drug Discovery

Radical Fluorosulfonylation : This technique offers a new approach to synthesize alkenyl sulfonyl fluorides, including structures challenging to synthesize with other methods. It's significant for its applications in chemical biology and drug discovery (Liao et al., 2020).

Machine Learning in Reaction Prediction : Machine learning has been used to map the reaction landscape of sulfonyl fluorides, enabling accurate prediction of high-yielding conditions for various substrates. This advancement aids in the efficient fluorination of diverse alcohol classes (Nielsen et al., 2018).

Catalysis

- MIL-101 MOF in 2H-Chromene Dimerization : The MIL-101–SO3H MOF catalyst effectively catalyzes the homo-dimerization of 2H-chromenes. This catalysis results in high yield and diastereoselectivity under mild conditions, generating benzopyranobenzopyran polycyclic structures (Du et al., 2018).

Sensor Development

- Fluoride Ion Detection : A novel coumarin-based sensor was synthesized for selectively recognizing fluoride ions. This sensor's spectral change upon fluoride ion addition is attributed to increased charge density and rigidity in the molecule (Li et al., 2009).

特性

IUPAC Name |

2H-chromene-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHLMSUUOCUZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Chromene-3-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)

amine dihydrochloride](/img/structure/B2360440.png)

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)